Ethyl pyrrolidine-3-carboxylate
Overview
Description
Ethyl pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2 . It is also known by other names such as Ethyl (S)-Pyrrolidine-3-carboxylate and (S)-Pyrrolidine-3-carboxylic acid ethyl ester .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Ethyl pyrrolidine-3-carboxylate consists of a pyrrolidine ring attached to an ethyl ester group . The InChI representation of the molecule isInChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1
. Chemical Reactions Analysis
Pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, are known to participate in various chemical reactions. These reactions often involve the modification of the pyrrolidine ring or the attached functional groups .Physical And Chemical Properties Analysis
Ethyl pyrrolidine-3-carboxylate has a molecular weight of 143.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a rotatable bond count of 3 and a topological polar surface area of 38.3 Ų .Scientific Research Applications
Drug Discovery
- Summary of the Application: Ethyl pyrrolidine-3-carboxylate is a versatile scaffold used in the synthesis of biologically active compounds. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to develop compounds for treating human diseases .
- Methods of Application or Experimental Procedures: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed, such as in proline derivatives . The stereogenicity of carbons in the pyrrolidine ring allows for the generation of different stereoisomers, which can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
- Results or Outcomes: The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors. For example, compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
- Summary of the Application: Ethyl pyrrolidine-3-carboxylate can be used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . These compounds can be used in the development of new drugs.
- Methods of Application or Experimental Procedures: The synthesis involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the efficient production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
- Results or Outcomes: The result is a concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylate derivatives with high enantiomeric excess . These compounds can be used as building blocks in the synthesis of biologically active molecules.
Design of New Molecules
- Summary of the Application: Ethyl pyrrolidine-3-carboxylate can be used in the design of new molecules for drug discovery . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
- Methods of Application or Experimental Procedures: The design of the new molecules starts by studying the binding conformation of certain compounds . The introduction of a pyrrolidine ring into molecules promotes selectivity towards certain receptors .
Safety And Hazards
Future Directions
Pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, continue to be a field of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
ethyl pyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001734 | |
Record name | Ethyl pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrrolidine-3-carboxylate | |
CAS RN |
81049-27-6, 81049-29-8, 72925-15-6 | |
Record name | (+)-Ethyl 3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81049-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Ethyl 3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81049-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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